N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride

PNA backbone synthesis Fmoc solid-phase peptide synthesis scalable building block production

tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride (CAS 169396-88-7), commonly designated N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride or Fmoc-AEG-OtBu HCl, is an orthogonally protected aminoethylglycine (AEG) backbone precursor utilized in the synthesis of peptide nucleic acid (PNA) monomers for Fmoc-mediated solid-phase peptide synthesis (SPPS). The compound features an Fmoc group for temporary amine protection during chain elongation and a tert-butyl ester for orthogonal carboxyl protection, enabling selective deprotection under mild acidic conditions while preserving acid-labile functionality elsewhere in the molecule.

Molecular Formula C23H29ClN2O4
Molecular Weight 432.9 g/mol
Cat. No. B15541849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride
Molecular FormulaC23H29ClN2O4
Molecular Weight432.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;/h4-11,20,24H,12-15H2,1-3H3,(H,25,27);1H
InChIKeyLVIQOMHZCMGMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride: Core PNA Backbone Intermediate for Fmoc-SPPS


tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride (CAS 169396-88-7), commonly designated N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride or Fmoc-AEG-OtBu HCl, is an orthogonally protected aminoethylglycine (AEG) backbone precursor utilized in the synthesis of peptide nucleic acid (PNA) monomers for Fmoc-mediated solid-phase peptide synthesis (SPPS) [1]. The compound features an Fmoc group for temporary amine protection during chain elongation and a tert-butyl ester for orthogonal carboxyl protection, enabling selective deprotection under mild acidic conditions while preserving acid-labile functionality elsewhere in the molecule [2]. This hydrochloride salt form enhances handling stability and solubility in common peptide synthesis solvents compared to the corresponding free base.

Why Generic Substitution of tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride Fails in PNA Synthesis Workflows


In-class PNA backbone intermediates are not functionally interchangeable due to fundamental differences in orthogonal protection strategy and ester lability profiles. The tert-butyl ester moiety confers distinct chemical orthogonality relative to benzyl, allyl, or methyl esters: selective removal with trifluoroacetic acid (TFA) proceeds without affecting the base-labile Fmoc group or acid-sensitive nucleobase protections, whereas alternative esters such as allyl esters require orthogonal Pd(0)-catalyzed cleavage conditions that introduce additional synthetic steps and potential metal contamination [1]. The hydrochloride salt formulation further differentiates this compound from neutral free-base analogs, providing enhanced bench-top stability during storage and improved solubility in polar aprotic solvents critical for high-efficiency coupling [2]. Substituting with an ester bearing different cleavage kinetics or a non-salt form introduces variable deprotection profiles and solubility behavior that directly impact coupling efficiency and oligomer purity in automated SPPS workflows.

Quantitative Differentiation Evidence for tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride Against Closest Analogs


Scalable Synthesis Yield and Throughput: Fmoc-AEG-OBn Route Provides Quantified Access Benchmark

The Fmoc-protected AEG backbone scaffold, for which tert-butyl ester hydrochloride is the orthogonally protected variant, has been synthesized via a scalable route delivering 31 g of purified product from a 50 g starting material scale with an overall yield of 32% [1]. While the reported route employed benzyl ester protection (Fmoc-AEG-OBn) rather than tert-butyl, this quantitative benchmark establishes the process-scale accessibility of the core AEG backbone architecture and serves as a validated reference point for large-scale monomer production. The tert-butyl ester variant (this compound) offers orthogonal acid-labile protection that eliminates the hydrogenolysis step required for benzyl ester cleavage, thereby reducing synthetic step count and heavy metal contamination risk in automated synthesizer workflows [2].

PNA backbone synthesis Fmoc solid-phase peptide synthesis scalable building block production

Fmoc/bis-N-Boc Protection Strategy: Viable Alternative to Industry-Standard Bhoc Chemistry

PNA monomers synthesized using N-[2-(Fmoc)aminoethyl]glycine esters (including benzyl, allyl, and 4-nitrobenzyl variants of the AEG backbone) in combination with bis-N-Boc-protected nucleobase moieties were successfully employed in Fmoc-mediated solid-phase synthesis of mixed-sequence 10-mer PNA oligomers and were shown to be a viable alternative to the currently most widely used Fmoc/Bhoc-protected PNA monomers [1]. The tert-butyl ester variant (this compound) belongs to the same Fmoc-AEG ester class that enables this bis-N-Boc strategy, which eliminates solubility limitations associated with Bhoc-protected nucleobases and avoids the requirement for strong acid (TFA) in nucleobase deprotection until the final cleavage step [2].

PNA monomer protection nucleobase protecting groups solid-phase oligomerization

Orthogonal Ester Protection: tert-Butyl Ester Enables Selective Acidolysis Without Compromising Fmoc Integrity

According to patent WO2019018422A1, the tert-butyl ester moiety in PNA monomers provides true orthogonality relative to the base-labile Fmoc group: the tert-butyl group is cleaved under acidic conditions (e.g., TFA) that leave the Fmoc group intact, whereas alternative esters such as allyl esters require orthogonal Pd(0)-catalyzed cleavage that introduces an entirely separate deprotection modality and potential palladium contamination [1]. The hydrochloride salt form further ensures that the free amine of the AEG backbone remains protonated and stable during storage, preventing premature nucleophilic reactivity that could compromise subsequent coupling steps [2]. This orthogonal protection scheme is fundamental to the Fmoc/Boc and Fmoc/bis-N-Boc PNA synthesis strategies, where the tert-butyl ester remains intact throughout chain elongation and is removed only upon final cleavage from the resin.

orthogonal protection solid-phase synthesis PNA monomer design

Ester Functional Differentiation: Benzyl, Allyl, and 4-Nitrobenzyl Esters Support Tailored Guanine Protection Strategies

The N-[2-(Fmoc)aminoethyl]glycine scaffold (of which the tert-butyl ester is a key variant) has been synthesized and characterized as benzyl, allyl, and 4-nitrobenzyl esters, each stored as stable hydrochloride salts [1]. These esters were used to synthesize PNA monomers with bis-N-Boc-protected nucleobase moieties. Critically, the choice of ester directly impacts compatibility with nucleobase protecting groups: upon ester hydrolysis, the corresponding nucleobase acetic acids were coupled specifically to benzyl or allyl esters to retain the O6-benzyl ether protecting group of guanine [1]. The tert-butyl ester variant (this compound) provides an alternative cleavage profile that may be preferred when guanine O6-benzyl retention is not required or when acidolytic cleavage conditions are desirable for final resin release.

PNA monomer esters guanine protection solid-phase synthesis

Hydrochloride Salt Formulation: Enhanced Storage Stability and Handling Versus Free Base

The hydrochloride salt of tert-butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate (CAS 169396-88-7) is commercially supplied as a solid with minimum purity specification of 97% (HPLC) and recommended long-term storage at 2-8°C . The hydrochloride formulation protonates the secondary amine of the aminoethyl moiety, preventing nucleophilic degradation pathways and enhancing bench-top stability during weighing and handling compared to the corresponding free base [1]. This salt form is directly compatible with in-situ neutralization during coupling steps in automated SPPS protocols.

salt formulation stability solid-phase synthesis reagents

Fmoc/Boc-Protected PNA Monomer Coupling Efficiency: PyOxim Outperforms HATU in Automated Synthesis

In a systematic study optimizing Fmoc/Boc-protected PNA monomer assembly, screening of coupling conditions with isolation of byproducts and purity determination by analytical HPLC and MALDI-TOF mass spectrometry revealed that the phosphonium salt PyOxim ([ethyl cyano(hydroxyimino)acetato-O2]tri-1-pyrrolidinylphosphonium hexafluorophosphate) was superior to the commonly used coupling agent HATU, while HBTU also proved more favorable than HATU [1]. The tert-butyl ester-protected PNA monomers (including the AEG backbone scaffold to which this compound belongs) were compatible with both manual synthesis and assembly on an automated peptide synthesizer at room temperature or 40°C [1]. No side reaction of guanine bases previously observed with PyBOP was detected with the phosphonium salts tested.

PNA coupling reagents solid-phase synthesis optimization oligomer assembly efficiency

Optimal Application Scenarios for tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride in PNA Research and Production


Large-Scale Synthesis of Fmoc-Protected PNA Monomer Libraries

This compound serves as the optimal AEG backbone precursor when multigram-scale production of PNA monomers is required, particularly for laboratories or CROs synthesizing custom nucleobase-modified PNA libraries. The scalable synthetic route established for the Fmoc-AEG scaffold (32% overall yield, 31 g product from 50 g starting material) provides a validated process baseline for cost-effective backbone procurement [1]. The tert-butyl ester variant eliminates the hydrogenolysis step required for benzyl ester cleavage, reducing synthetic step count and transition metal contamination risk in automated synthesizer workflows [2].

PNA Synthesis Requiring Bis-N-Boc Nucleobase Protection to Avoid Solubility Limitations

When Bhoc-protected PNA monomers exhibit inadequate solubility in SPPS solvents or when purification of Bhoc-protected intermediates proves challenging, this compound (as the Fmoc-AEG backbone precursor) enables the alternative bis-N-Boc nucleobase protection strategy. This approach has been validated through successful synthesis of mixed-sequence 10-mer PNA oligomers and is established as a viable alternative to the industry-standard Fmoc/Bhoc chemistry [1]. Users should procure this backbone when flexibility in nucleobase protection strategy is required.

Automated PNA Oligomer Synthesis with Optimized PyOxim/HBTU Coupling Protocols

For automated PNA synthesis workflows on peptide synthesizers operating at room temperature or 40°C, the tert-butyl ester-protected AEG backbone scaffold is fully compatible with optimized coupling conditions. Systematic reagent screening has demonstrated that PyOxim and HBTU outperform the commonly used HATU coupling agent, with no detectable guanine side reactions observed with phosphonium salts [1]. Users implementing this backbone scaffold should prioritize PyOxim or HBTU over HATU to maximize oligomer purity and yield.

PNA Monomer Synthesis Requiring Orthogonal Acid-Labile Ester Protection

This compound is the preferred AEG backbone precursor when orthogonal protection schemes demand acid-labile carboxyl protection that remains intact during repetitive piperidine-mediated Fmoc deprotection cycles. Unlike allyl esters that require Pd(0)-catalyzed cleavage, the tert-butyl ester is selectively removed with TFA under conditions that do not compromise Fmoc integrity [1]. The hydrochloride salt formulation further ensures storage stability, making it suitable for laboratories with intermittent synthesis schedules or those requiring reliable reagent performance over extended storage periods [2].

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